7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Bicyclic Core Architecture of 1,2,4-Triazolo[1,5-a]Pyrimidine
The 1,2,4-triazolo[1,5-a]pyrimidine system comprises a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring at positions 1 and 5 (Figure 1). This arrangement creates a planar, aromatic 10-π-electron system isoelectronic with purines, enabling π-stacking interactions in biological environments. The numbering follows IUPAC conventions, with the triazole nitrogen atoms at positions 1, 2, and 4, and the pyrimidine nitrogens at positions 3 and 5.
Table 1: Key structural parameters of the bicyclic core
| Property | Value/Description | Source |
|---|---|---|
| Ring fusion atoms | N1 (triazole) and C5 (pyrimidine) | |
| Bond lengths (avg.) | 1.32–1.41 Å (C-N), 1.37–1.44 Å (C-C) | |
| Aromaticity index (HOMA) | 0.89–0.92 |
X-ray crystallography of analogous compounds reveals slight non-planarity (deviation < 0.15 Å) due to steric interactions between substituents. The fused system exhibits delocalized electron density, with calculated NBO charges showing alternating positive/negative regions at N1 (−0.32 e), C2 (+0.18 e), and N4 (−0.29 e).
Cyclopropyl Substituent Configuration at Position 7
The cyclopropyl group at position 7 introduces significant steric and electronic effects. The substituent adopts a pseudo-axial orientation relative to the bicyclic system, as evidenced by NOESY correlations showing proximity between cyclopropyl protons and H6/H5 protons.
Table 2: Cyclopropyl substituent characteristics
| Parameter | Value/Description | Source |
|---|---|---|
| Bond angle (C7-C8-C9) | 59.8° ± 1.2° | |
| Torsional strain | ~27 kcal/mol | |
| Hammett σ* constant | −0.21 (electron-donating) |
DFT calculations (B3LYP/6-311+G**) indicate the cyclopropyl ring induces:
Tautomeric Forms and Conformational Dynamics
Variable-temperature NMR studies of related triazolopyrimidines reveal three dominant tautomers (Figure 2):
- Triazolo[1,5-a] form (85% prevalence at 298 K): Stabilized by N2–H···N3 hydrogen bonding
- Diazoalkylideneamine form (12%): Features exocyclic NH group (δ 10.2 ppm in DMSO-d6)
- Pyrimidine-dominant form (3%): Rare due to loss of aromaticity
Table 3: Tautomeric equilibrium constants (298 K)
| Tautomer | ΔG (kcal/mol) | Population | Source |
|---|---|---|---|
| Triazolo[1,5-a] | 0.0 (reference) | 85% | |
| Diazoalkylideneamine | +1.8 | 12% | |
| Pyrimidine-dominant | +3.1 | 3% |
The cyclopropyl substituent alters tautomer populations versus methyl analogs:
- Triazolo form stability ↑ 9% due to hyperconjugative σ(C–C)→π* interactions
- Activation barrier ↑ 2.3 kcal/mol for tautomer interconversion (Eyring analysis)
Conformational analysis (MD simulations, 100 ns) identifies three low-energy states:
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H12N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h5-7H,1-4H2,(H,9,10,11) |
InChI Key |
PBDNQZBSXRPTJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC=NN23 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Triazolopyrimidine Core
A commonly employed approach involves the cyclization of 3-amino-1,2,4-triazole with diethyl malonate derivatives under heat in the presence of a base such as tributylamine. This reaction is typically conducted in a sealed tube at elevated temperatures (~170 °C) for several hours. After cooling, the reaction mixture is treated with aqueous base to precipitate a disodic salt intermediate of the triazolopyrimidine, which is then isolated and used directly in subsequent steps.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization | 3-amino-1,2,4-triazole + diethyl malonate derivative + tributylamine | 170 °C, sealed tube, 2 h | Formation of triazolopyrimidine disodic salt intermediate |
Chlorination to Form Dichloro-Triazolopyrimidine Intermediate
The disodic salt intermediate is treated with phosphorus oxychloride (POCl3) in a sealed tube at 130 °C for 6 hours. This step introduces chloro substituents at the 5 and 7 positions of the triazolopyrimidine ring, yielding a dichloro intermediate that serves as a versatile electrophilic substrate for further functionalization.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Chlorination | Disodic salt intermediate + POCl3 | 130 °C, sealed tube, 6 h | 5,7-dichloro-triazolo[1,5-a]pyrimidine |
Nucleophilic Substitution at C7 Position to Introduce Cyclopropyl Group
The 7-chloro substituent in the dichloro intermediate can be selectively displaced by nucleophiles such as cyclopropylamine or cyclopropyl-containing reagents. This substitution typically occurs under mild conditions in polar aprotic solvents like DMF at room temperature or slightly elevated temperatures. The reaction is often facilitated by a base such as triethylamine or diisopropylethylamine to neutralize generated HCl.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | 5,7-dichloro intermediate + cyclopropylamine + base | DMF, r.t., 0.5–16 h | 7-cyclopropyl-substituted triazolopyrimidine |
Alternative Alkylation Strategies
An alternative method involves alkylation of the triazolopyrimidine intermediate with cyclopropyl-containing esters or acid derivatives in the presence of strong bases such as lithium hexamethyldisilazide (LiHMDS). This approach may require subsequent decarboxylation steps to yield the cyclopropyl-substituted product. For example, tert-butyl esters of cyclopropyl carboxylic acid derivatives can be used, followed by acid-mediated cleavage and decarboxylation to afford the final compound.
Summary of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | 3-amino-1,2,4-triazole + diethyl malonate + tributylamine, 170 °C | Forms triazolopyrimidine core |
| Chlorination | POCl3, 130 °C | Introduces reactive chloro groups at C5 and C7 |
| Nucleophilic substitution | Cyclopropylamine + base, DMF, r.t. | Selective displacement at C7 |
| Alkylation (alternative) | Cyclopropyl esters + LiHMDS, then acid cleavage | For alkyl derivatives with decarboxylation |
Research Findings and Practical Notes
- The selectivity of substitution at the 7-position is well-documented, allowing for efficient introduction of cyclopropyl groups without affecting other ring positions.
- The use of sealed tube reactions at elevated temperatures ensures high cyclization yields and minimizes side reactions.
- Purification is typically achieved by silica gel chromatography or reverse-phase HPLC to obtain analytically pure compounds.
- The cyclopropyl substituent imparts unique steric and electronic characteristics to the molecule, influencing its biological activity and physicochemical properties.
- Variations of the synthetic route allow for the preparation of a variety of substituted triazolopyrimidines, demonstrating the versatility of these methods.
Data Table: Comparative Summary of Preparation Parameters
| Parameter | Method A: Cyclization + Chlorination + Nucleophilic Substitution | Method B: Alkylation with Ester + Decarboxylation |
|---|---|---|
| Starting materials | 3-amino-1,2,4-triazole, diethyl malonate, POCl3, cyclopropylamine | Triazolopyrimidine intermediate, cyclopropyl ester, LiHMDS |
| Reaction conditions | 170 °C (cyclization), 130 °C (chlorination), r.t. (substitution) | Strong base, low temp alkylation, acid cleavage |
| Yield | Moderate to good (varies by substitution) | Moderate, requires additional steps |
| Purification | Chromatography, HPLC | Chromatography, HPLC |
| Advantages | Straightforward, selective substitution | Enables complex alkylation patterns |
| Disadvantages | Requires handling of POCl3 and sealed tubes | Multi-step, sensitive to conditions |
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical profiles of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents. Key analogues include:
*Estimated based on analogous structures.
- Cyclopropyl vs. Compared to phenyl, it offers lower aromaticity, which may decrease cytotoxicity while maintaining metabolic stability .
- Electron-Withdrawing Substituents : Chloro (e.g., 7-chloro-5-phenyl) and oxo groups (e.g., HftpO) increase electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites or metal ions in coordination complexes .
Pharmacological Activities
- Anticancer Activity : The 7-cyclopropyl derivative and its analogues (e.g., compound 12 in ) show antiproliferative effects against MGC-803, HCT-116, and MCF-7 cell lines, with potency influenced by substituent hydrophobicity .
- Enzyme Inhibition: Derivatives like 2-amino-5-methyl-4H...pyrimidin-7-one act as PDE2 inhibitors, suggesting applications in neurodegenerative diseases .
- Metal Coordination : Oxo-substituted derivatives (e.g., HftpO) form stable complexes with transition metals, useful in materials science .
Physicochemical Properties
- Lipophilicity : Cyclopropyl substituents increase logP compared to methyl but remain lower than phenyl, balancing solubility and membrane permeability .
- Stability : The cyclopropyl ring’s strain may enhance reactivity in certain conditions, necessitating optimized storage protocols (e.g., low temperatures for analogues like compound 12) .
Biological Activity
7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a triazole ring fused with a pyrimidine structure, which is characteristic of many bioactive compounds. Its unique structure contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values : In comparative studies:
The anticancer activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Signaling Pathways : It has been shown to inhibit the ERK signaling pathway by reducing the phosphorylation levels of key proteins involved in cell proliferation and survival .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells and causes G2/M phase arrest in the cell cycle .
Other Biological Activities
Beyond anticancer properties, compounds within this class have demonstrated various biological activities:
- Antibacterial Activity : Some derivatives have shown promise as antibacterial agents against pathogenic bacteria .
- Antiviral Properties : The triazolo-pyrimidine derivatives also exhibit antiviral activities against certain viruses .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of selected derivatives of triazolo[1,5-a]pyrimidine:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Quinoline-indole 7 | MGC-803 | 0.58 | Cell cycle arrest and apoptosis |
Case Studies
In one notable study, researchers synthesized various derivatives of triazolo[1,5-a]pyrimidine and assessed their biological activities. The study found that specific modifications to the cyclopropyl group significantly enhanced antiproliferative activity against multiple cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
